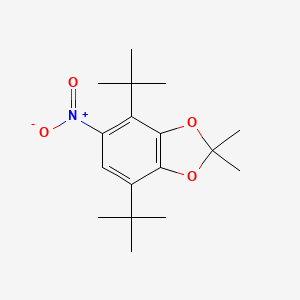
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-3-isoxazolecarboxamide
説明
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-3-isoxazolecarboxamide is a useful research compound. Its molecular formula is C17H13FN2O3 and its molecular weight is 312.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 312.09102044 g/mol and the complexity rating of the compound is 415. The solubility of this chemical has been described as <0.3 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Aromatic Polyamides with Ether and Isoxazole Links
Aromatic polyamides incorporating ether and isoxazole links, such as the isoxazole variant of interest, have been synthesized and studied for their material properties. These polymers, containing both ether and isopropylidene or hexafluoroisopropylidene linkages between phenylene units, exhibit amorphous nature, solubility in polar solvents, and the ability to form tough, flexible films. Their thermal stability and glass transition temperatures suggest potential applications in advanced material science, highlighting their versatility and functional properties Hsiao & Yu, 1996.
Isoxazole Derivatives as Immunomodulatory Agents
Isoxazole derivatives, including structures related to "5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-3-isoxazolecarboxamide," have been explored for their immunomodulatory properties. Specifically, isoxazole compounds like leflunomide and its metabolites demonstrate potent inhibitory effects on enzymes involved in pyrimidine synthesis, crucial for immune cell functions. This research highlights the therapeutic potential of isoxazole derivatives in managing autoimmune diseases and transplant rejection Knecht & Löffler, 1998.
Neuroimaging and Alzheimer's Disease
Isoxazole-based compounds, notably those fluorinated at the phenyl group, have been utilized in neuroimaging studies to assess brain receptor densities and functions in Alzheimer's disease. These studies employ positron emission tomography (PET) imaging to quantify receptor densities, providing insights into the progression of neurodegenerative diseases and the potential for monitoring therapeutic interventions Kepe et al., 2006.
Antimicrobial and Antifungal Applications
Research into isoxazole-containing azo dyes, including those with substituents like 4-fluorophenyl, has revealed notable antimicrobial and antifungal activities. These compounds demonstrate efficacy against various bacterial and fungal strains, suggesting their potential application in developing new antimicrobial agents. The studies focus on the synthesis and biological evaluation of these compounds, offering a pathway for the design of novel treatments for infectious diseases Banpurkar et al., 2018.
Antitumor Properties
Fluorinated benzothiazoles and isoxazole derivatives have been investigated for their antitumor properties. These compounds exhibit potent cytotoxicity against various cancer cell lines, highlighting the potential for the development of new anticancer therapeutics. The studies detail synthetic pathways, in vitro biological evaluations, and insights into the mechanisms of action, contributing to the ongoing search for effective cancer treatments Hutchinson et al., 2001.
特性
IUPAC Name |
5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-10-2-7-15(21)13(8-10)19-17(22)14-9-16(23-20-14)11-3-5-12(18)6-4-11/h2-9,21H,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYKLUUYYCEWGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)C2=NOC(=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24823643 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-cinnamyl-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4590443.png)
![2-(2,4-dichlorophenyl)-N-[1-(4-pyridinyl)ethyl]acetamide](/img/structure/B4590462.png)
![ETHYL 2-{[(BENZOYLAMINO)CARBOTHIOYL]AMINO}-4-(4-BROMOPHENYL)-3-THIOPHENECARBOXYLATE](/img/structure/B4590477.png)

![2-(4-chlorophenyl)-3-{5-[3-(trifluoromethyl)phenyl]-2-furyl}acrylonitrile](/img/structure/B4590492.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4590509.png)
![4-[({[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B4590512.png)
![(E)-3-{5-[(2,4-DIFLUOROPHENOXY)METHYL]-2-FURYL}-1-(3-NITROPHENYL)-2-PROPEN-1-ONE](/img/structure/B4590524.png)
![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,5-dichlorophenyl)urea](/img/structure/B4590527.png)
![1,2-dihydro-5-acenaphthylenyl[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B4590531.png)
![N-(4-carbamoylphenyl)-3-[(4-ethylphenoxy)methyl]benzamide](/img/structure/B4590532.png)
![METHYL 2-(3-{[(5E)-1-(4-METHOXYPHENYL)-2,4,6-TRIOXO-1,3-DIAZINAN-5-YLIDENE]METHYL}-1H-INDOL-1-YL)ACETATE](/img/structure/B4590535.png)
